molecular formula C25H23ClN2O3 B15021221 2-(4-chlorophenoxy)-N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-methylpropanamide

2-(4-chlorophenoxy)-N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-methylpropanamide

Cat. No.: B15021221
M. Wt: 434.9 g/mol
InChI Key: USWFLJIENSPZJL-UHFFFAOYSA-N
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Description

2-(4-chlorophenoxy)-N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-methylpropanamide is a synthetic organic compound with potential applications in various scientific fields. This compound is characterized by its complex molecular structure, which includes a chlorophenoxy group, a benzoxazole moiety, and a methylpropanamide backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenoxy)-N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-methylpropanamide typically involves multiple steps, including the formation of intermediate compounds. The process begins with the preparation of 4-chlorophenoxyacetic acid, which is then reacted with other reagents to form the desired product. The reaction conditions often involve the use of solvents, catalysts, and specific temperature and pressure settings to ensure optimal yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to maximize efficiency and minimize waste, ensuring that the compound can be produced in sufficient quantities for research and commercial applications.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenoxy)-N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-methylpropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups within the molecule, leading to the formation of new derivatives.

    Substitution: The chlorophenoxy group can participate in substitution reactions, where the chlorine atom is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The conditions for these reactions vary, but they often involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various substituted phenoxy derivatives.

Scientific Research Applications

2-(4-chlorophenoxy)-N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-methylpropanamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis, facilitating the development of new compounds and materials.

    Biology: Investigated for its potential biological activity, including its effects on cellular processes and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of specialty chemicals, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenoxy)-N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-methylpropanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical processes. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-chlorophenoxyacetic acid: A related compound with similar structural features, used as a plant growth regulator.

    2-chloro-4-(4-chlorophenoxy)phenyl]ethan-1-one: Another compound with a chlorophenoxy group, used in the synthesis of various organic molecules.

Uniqueness

2-(4-chlorophenoxy)-N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-methylpropanamide is unique due to its specific combination of functional groups and structural complexity. This uniqueness allows it to exhibit distinct chemical and biological properties, making it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C25H23ClN2O3

Molecular Weight

434.9 g/mol

IUPAC Name

2-(4-chlorophenoxy)-N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-methylpropanamide

InChI

InChI=1S/C25H23ClN2O3/c1-15-12-21-22(13-16(15)2)30-23(28-21)17-6-5-7-19(14-17)27-24(29)25(3,4)31-20-10-8-18(26)9-11-20/h5-14H,1-4H3,(H,27,29)

InChI Key

USWFLJIENSPZJL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1C)OC(=N2)C3=CC(=CC=C3)NC(=O)C(C)(C)OC4=CC=C(C=C4)Cl

Origin of Product

United States

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